![molecular formula C19H20N2O3S2 B2588873 N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide CAS No. 941925-66-2](/img/structure/B2588873.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to have diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. The benzothiazole ring, for instance, is known to participate in various chemical reactions .Scientific Research Applications
Catalytic Applications
Thiazolium carbene-based catalysts, derived from vitamin B1 and related to the thiazole structure, have shown effectiveness in the N-formylation and N-methylation of amines using CO2 as the carbon source. This sustainable approach facilitates the synthesis of pharmaceuticals and natural products under ambient conditions, highlighting the potential of thiazole derivatives in catalysis (Das et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is the enzyme cyclooxygenase (COX), specifically COX-1 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 . This leads to a decrease in inflammation and pain.
Biochemical Analysis
Biochemical Properties
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the O-GlcNAcase (OGA) enzyme, which is involved in the regulation of tau proteins . The interaction between this compound and these biomolecules is likely due to the electrophilic nature of the thiazole ring, which can undergo electrophilic substitution .
Cellular Effects
The effects of this compound on cells are largely related to its influence on tau proteins. By inhibiting OGA, the compound can limit tau hyperphosphorylation and aggregation, which are key pathological features of Alzheimer’s disease and other tauopathies . This suggests that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of the OGA enzyme . This inhibition prevents the removal of O-GlcNAc from tau proteins, thereby reducing tau hyperphosphorylation and aggregation . The compound’s effects at the molecular level also include potential binding interactions with other biomolecules and changes in gene expression.
Metabolic Pathways
Given its inhibitory effect on OGA, it is likely that the compound interacts with metabolic pathways related to the processing of tau proteins .
Subcellular Localization
Given its role in modulating tau proteins, it may be localized to areas of the cell where tau proteins are abundant, such as the cytosol and axons .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-5-8-16(9-6-13)26(23,24)11-3-4-19(22)21-15-7-10-18-17(12-15)20-14(2)25-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDREGDOZTIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.